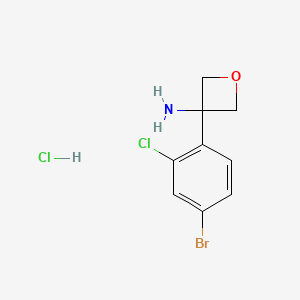
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClNO·HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and other scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of automated systems and precise control of reaction parameters further enhances the efficiency of the production process .
化学反应分析
Types of Reactions
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .
科学研究应用
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
- 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
- 3-(4-Bromophenyl)oxetan-3-ol
Uniqueness
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom .
生物活性
3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features an oxetane ring, which is a four-membered cyclic ether, along with a bromo and a chloro substituent on the phenyl ring. Its molecular formula is C9H8BrClN with a molecular weight of approximately 220.09 g/mol. The presence of the amino group and halogen substituents contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical applications.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 12 | 10 |
| Escherichia coli | 15 | 8 |
| Pseudomonas aeruginosa | 10 | 12 |
Anticancer Activity
The compound has also been investigated for anticancer properties . In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .
Table 2: Anticancer Activity Against Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.5 |
| MCF-7 (Breast Cancer) | 4.2 |
| A549 (Lung Cancer) | 6.8 |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism, leading to reduced growth and proliferation of bacteria and cancer cells.
- Receptor Binding : It may bind to specific receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
Research Findings
Recent studies have focused on the synthesis and evaluation of various derivatives of this compound to enhance its biological activity. For instance, modifications to the oxetane ring or substitution patterns on the phenyl group have been explored to improve potency and selectivity against target cells .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The findings indicated that certain modifications significantly enhanced antibacterial activity compared to the parent compound.
- Anticancer Evaluation : Another study investigated the anticancer effects of the compound on different cancer cell lines. Results showed that specific derivatives exhibited superior cytotoxicity, suggesting that structural modifications could lead to more effective therapeutic agents .
属性
分子式 |
C9H10BrCl2NO |
|---|---|
分子量 |
298.99 g/mol |
IUPAC 名称 |
3-(4-bromo-2-chlorophenyl)oxetan-3-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H |
InChI 键 |
GTHKMNQGERYPAG-UHFFFAOYSA-N |
规范 SMILES |
C1C(CO1)(C2=C(C=C(C=C2)Br)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















